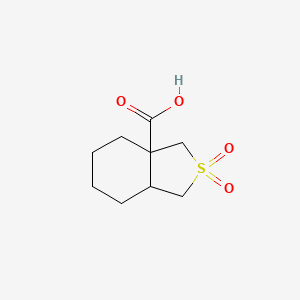
(2R,3S,11bR)-Dihydrotetrabenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,11bR)-Dihydrotetrabenazine is a chemical compound with the molecular formula C29H40N2O4. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. This compound is known for its potential therapeutic applications and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
(2R,3S,11bR)-Dihydrotetrabenazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Researchers use it to investigate cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications in treating movement disorders and other neurological conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control .
類似化合物との比較
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Valbenazine: A derivative with improved pharmacokinetic properties, used to treat tardive dyskinesia.
Deutetrabenazine: Another derivative with deuterium substitution, offering a longer half-life and reduced side effects
Uniqueness
(2R,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for VMAT. This makes it a valuable compound for studying the structure-activity relationships of VMAT inhibitors and developing new therapeutic agents .
特性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1 |
InChIキー |
WEQLWGNDNRARGE-USXIJHARSA-N |
異性体SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


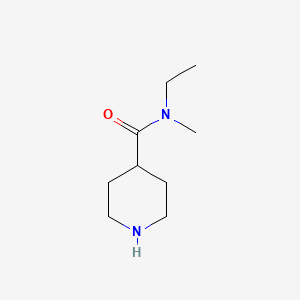

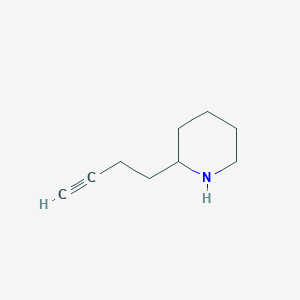
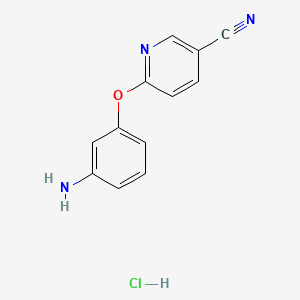
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)
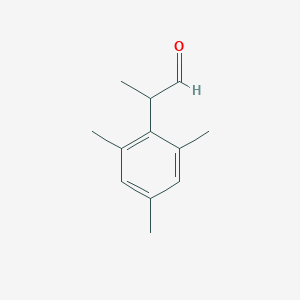



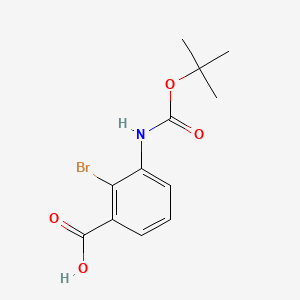

![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
